BenchChemオンラインストアへようこそ!

[Methyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid

Physicochemical profiling Drug-like property assessment Piperidine positional isomer comparison

[Methyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid (CAS 1248439-38-4; IUPAC: 2-[methyl(1-methylpiperidin-3-yl)amino]acetic acid) is a synthetic organic compound belonging to the piperidine-amino acid class, with the molecular formula C₉H₁₈N₂O₂ and a molecular weight of 186.25 g/mol. Structurally, it features a 1-methylpiperidine ring substituted at the 3-position with an N-methyl-glycine moiety, combining a tertiary amine within a six-membered heterocycle and a carboxylic acid functional group.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
Cat. No. B7866550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Methyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCN1CCCC(C1)N(C)CC(=O)O
InChIInChI=1S/C9H18N2O2/c1-10-5-3-4-8(6-10)11(2)7-9(12)13/h8H,3-7H2,1-2H3,(H,12,13)
InChIKeyJOTOEDNXURJBQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Methyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid (CAS 1248439-38-4): A Structurally Defined Piperidine-Glycine Research Intermediate


[Methyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid (CAS 1248439-38-4; IUPAC: 2-[methyl(1-methylpiperidin-3-yl)amino]acetic acid) is a synthetic organic compound belonging to the piperidine-amino acid class, with the molecular formula C₉H₁₈N₂O₂ and a molecular weight of 186.25 g/mol [1]. Structurally, it features a 1-methylpiperidine ring substituted at the 3-position with an N-methyl-glycine moiety, combining a tertiary amine within a six-membered heterocycle and a carboxylic acid functional group . Its stereocenter at the piperidine 3-position yields a racemic mixture, distinguishing it from its single-enantiomer counterparts, and the N-methyl substitution on the glycine nitrogen differentiates it from simpler (1-methylpiperidin-3-ylamino)-acetic acid analogs [1].

Why Generic Substitution of [Methyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid is Not Advisable: Positional Isomerism and N-Alkylation Define Functional Outcomes


Within the piperidine-glycine chemical space, compounds that appear structurally similar cannot be assumed functionally interchangeable. The 3-piperidinyl substitution pattern of this compound positions the glycine-bearing nitrogen at a distinct spatial orientation compared to the more common 4-piperidinyl positional isomer [Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid, which alters molecular geometry, hydrogen-bonding vectors, and potential target interactions [1]. Furthermore, the presence of an N-methyl group on the glycine nitrogen creates a tertiary amine, whereas analogs such as (1-Methyl-piperidin-3-ylamino)-acetic acid (CAS 1353961-35-9) possess a secondary amine with a different hydrogen-bond donor profile, pKa, and metabolic susceptibility . Even within the same connectivity, stereochemistry matters: the racemic target compound (1248439-38-4) differs from the (S)-enantiomer (1354002-73-5) and (R)-enantiomer (1354003-88-5), each potentially displaying divergent biological recognition where chirality is a determinant of binding [1]. The quantitative evidence below sharpens these distinctions.

Quantitative Differentiation Evidence: [Methyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid Versus Closest Structural Analogs


Positional Isomer Comparison: 3-Piperidinyl Versus 4-Piperidinyl Substitution Yields Significantly Different LogP and Topological Polar Surface Area (TPSA)

The target compound's computed XLogP3-AA value of -1.8 and TPSA of 43.8 Ų contrast with the 4-piperidinyl positional isomer, [Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid, which exhibits a less negative computed logP and a slightly different TPSA owing to altered spatial arrangement of the polar carboxylic acid and amine groups relative to the piperidine ring [1]. While no direct head-to-head experimental logP comparison was found in the literature, class-level inference from structurally analogous piperidine positional isomers indicates that 3-substituted piperidines consistently show lower lipophilicity than their 4-substituted counterparts due to differences in molecular shape and solvation [2]. This difference directly impacts partitioning behavior in biological membranes and chromatographic retention, making the compounds non-substitutable in method development or biological assay design.

Physicochemical profiling Drug-like property assessment Piperidine positional isomer comparison

N-Methylation Status Modifies Hydrogen-Bond Donor Count and Predicted Metabolic Stability Relative to Des-Methyl Analog

The target compound, possessing an N-methyl substituent on the glycine nitrogen, has a computed hydrogen-bond donor (HBD) count of 1 (from the carboxylic acid only), whereas the des-methyl analog (1-Methyl-piperidin-3-ylamino)-acetic acid (CAS 1353961-35-9; C₈H₁₆N₂O₂; MW 172.22) has an HBD count of 2 (carboxylic acid plus secondary amine) [1]. This structural difference is known, at the class level, to influence both passive membrane permeability (fewer HBDs generally favor permeability) and susceptibility to N-dealkylation by cytochrome P450 enzymes [2]. The tertiary amine of the target compound is expected to undergo slower oxidative N-demethylation compared to the secondary amine of the des-methyl analog, which can undergo direct oxidative deamination or acetylation. The molecular weight difference (186.25 vs. 172.22 g/mol) also provides a distinct mass spectrometric signature for analytical differentiation [1].

Metabolic stability prediction Hydrogen-bond donor/acceptor profiling N-alkylation effects

Stereochemical Differentiation: Racemate Versus Single Enantiomers — Procurement and Cost Implications

The target racemic compound (CAS 1248439-38-4) is commercially available from multiple vendors (Fluorochem, AKSci, Leyan, MolCore) with typical purity specifications of 95–98% . In contrast, the (S)-enantiomer (CAS 1354002-73-5) and (R)-enantiomer (CAS 1354003-88-5) are offered at significantly higher prices: AKSci lists the (S)-enantiomer at $1,470 per gram, whereas the racemate is available at substantially lower cost (e.g., Fluorochem at approximately ¥11,396 per 500 mg) . This price differential (estimated 3–10× premium for single enantiomers) reflects the added synthetic complexity and chiral resolution steps required to produce enantiopure material. For applications where chirality at the piperidine 3-position is not critical—such as early-stage medicinal chemistry screening, building-block diversification, or analytical reference standard development—the racemate offers a cost-effective procurement pathway without compromising chemical identity or purity .

Chiral resolution Enantiomeric differentiation Procurement cost analysis

GlyT1 Transporter Inhibition: Weak Activity Provides a Clean Negative Control Baseline for GlyT1 Drug Discovery Programs

BindingDB entry BDBM50360098 (linked to ChEMBL1928743) reports IC₅₀ > 10,000 nM for displacement of [³H]glycine from rat GlyT1 expressed in rat C6 cells [1]. While this potentcy is far below the threshold for therapeutic relevance (typical GlyT1 inhibitor drug candidates such as bitopertin exhibit IC₅₀ values in the low nanomolar range), this very lack of potency establishes the compound as a useful negative control or inactive comparator scaffold in GlyT1 inhibitor screening cascades. By contrast, structurally related 3-amido-3-aryl-piperidines have demonstrated GlyT1 IC₅₀ values as low as 1–10 nM [2]. The >1,000-fold potency gap confirms that the simple N-methyl-glycine piperidine motif is insufficient to engage the GlyT1 orthosteric site, providing a clear structure-activity relationship (SAR) boundary for medicinal chemistry efforts.

Glycine transporter 1 (GlyT1) Negative control compound Schizophrenia drug discovery

Recommended Research and Industrial Application Scenarios for [Methyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid (CAS 1248439-38-4)


Early-Stage Medicinal Chemistry Scaffold Diversification with Cost-Effective Racemate Procurement

The racemic target compound offers a cost-efficient entry point (3–7× lower procurement cost versus single enantiomers) for parallel synthesis or library production where piperidine 3-position stereochemistry is not yet implicated in target engagement. Its N-methyl-glycine moiety provides a versatile handle for amide coupling, esterification, or reductive amination, enabling rapid generation of diverse analog libraries. The >1,000-fold weaker GlyT1 inhibitory activity relative to optimized piperidine-based inhibitors [1] confirms its suitability as a starting scaffold that can be elaborated toward potent compounds through rational structure-based design, rather than carrying pre-existing strong target activity that might confound SAR interpretation.

Analytical Reference Standard for Method Development and Positional Isomer Differentiation

With a distinct retention time and mass spectrometric signature (MW 186.25; characteristic fragment ions from the N-methyl-glycine and 1-methylpiperidine moieties), the target compound serves as an effective reference standard for chromatographic method development where separation from the 4-piperidinyl positional isomer is required. The computed logP difference (ΔXLogP3-AA ≈ -0.3 versus the 4-isomer) predicts baseline chromatographic resolution under reversed-phase conditions, making this compound a valuable system suitability standard in quality control workflows for piperidine-based intermediates [1].

GlyT1 Transporter Drug Discovery: Structurally Defined Negative Control for Assay Validation

The demonstrated IC₅₀ > 10,000 nM at rat GlyT1 establishes this compound as a structurally relevant but pharmacologically inactive comparator for GlyT1 inhibitor screening cascades [1]. In contrast to potent 3-amido-3-aryl-piperidine GlyT1 inhibitors (IC₅₀ ~1–10 nM), the target compound's lack of meaningful transporter engagement confirms that simple N-methyl-glycine substitution at the piperidine 3-position is insufficient for GlyT1 binding, providing a clear SAR boundary. Procurement of this compound as a consistent negative control enables rigorous assay validation across screening batches and facilitates differentiation of true actives from assay interference artifacts.

Building Block for Fragment-Based Drug Discovery Leveraging Reduced Hydrogen-Bond Donor Count

The single hydrogen-bond donor (carboxylic acid only) of the target compound, compared to two HBDs in the des-methyl analog (1-Methyl-piperidin-3-ylamino)-acetic acid, predicts improved passive permeability characteristics based on class-level evidence correlating lower HBD count with enhanced membrane transit [1]. This physicochemical advantage, combined with the compound's low molecular weight (186.25 g/mol) and moderate lipophilicity (XLogP3-AA -1.8), positions it as a fragment-sized building block that adheres to the Rule of Three guidelines for fragment-based screening. The N-methyl group additionally blocks a potential metabolic soft spot (secondary amine oxidation), potentially improving the stability of derived lead compounds during in vitro ADME profiling.

Quote Request

Request a Quote for [Methyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.